

Dapivirine: A Comprehensive Technical Guide on pKa and Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of **dapivirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection. A thorough understanding of its ionization constant (pKa) and solubility is critical for formulation development, ensuring optimal drug delivery and bioavailability, particularly in topical microbicide applications such as vaginal rings.

Physicochemical Data of Dapivirine

The lipophilicity and ionization potential of a drug molecule significantly influence its solubility, permeability, and ultimately, its therapeutic efficacy. The following tables summarize the key quantitative data for **dapivirine**.

Table 1: Ionization and Lipophilicity of Dapivirine



Parameter	Value(s)	Source(s)	Notes
рКа	5.30	[1]	Experimentally determined aqueous pKa using potentiometric titration with Yasuda- Shedlovsky extrapolation. This value corresponds to the protonation of the weakly basic diaminopyrimidine group.
5.8	[2]		
4.45 (Strongest Basic)	[3]	Predicted value (ChemAxon).	
11.43 (Strongest Acidic)	[3]	Predicted value (ChemAxon).	
logP	5.35	[1]	Experimentally determined.
5.27 (at pH 9)	[2]		
4.12	[3]	Predicted value (ALOGPS).	
5.6	[3]	Predicted value (ChemAxon).	

Note: Discrepancies in reported pKa and logP values can arise from differences between experimental and in silico prediction methods, as well as variations in experimental conditions.

Table 2: Solubility of Dapivirine in Various Solvents



Solvent/Medium	Solubility	Source(s)
Water	Insoluble (<1 μg/mL)	[2][4]
Ethanol	Insoluble	[5]
Dimethyl Sulfoxide (DMSO)	~0.2 mg/mL, 34 mg/mL	[5][6]
Dimethylformamide (DMF)	~0.3 mg/mL	[6]
1:3 DMF:PBS (pH 7.2)	~0.25 mg/mL	[6]
Propylene Glycol	2.5 mg/mL	[2]
Isopropanol	6.4 mg/mL	[4]
Propanol	3.0 mg/mL	[4]
Distilled water with 1% Cremophor	40 μg/mL	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline the experimental procedures for determining the pKa and solubility of **dapivirine**.

pKa Determination: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

The aqueous pKa of the sparingly soluble **dapivirine** is determined by potentiometric titration in a mixed-solvent system, followed by extrapolation to a wholly aqueous environment.

Instrumentation:

- Sirius T3 Potentiometric Titrator (or equivalent)
- Calibrated pH electrode
- Magnetic stirrer



Analytical balance

Reagents:

- Dapivirine
- Acetonitrile (ACN)
- 1,4-Dioxane
- Methanol (MeOH)
- Potassium Chloride (KCl)
- Standardized 0.1 M Hydrochloric Acid (HCl)
- Standardized 0.1 M Sodium Hydroxide (NaOH)
- High-purity water

Procedure:

- Preparation of the Mixed Co-solvent System: A mixed solvent mixture is prepared, for example, comprising 20% acetonitrile, 20% dioxane, and 20% methanol (v/v) in 0.15 M aqueous KCl.[1] The ionic strength is maintained with KCl.
- Sample Preparation: A precise amount of dapivirine is dissolved in the co-solvent mixture to a known concentration (e.g., 1 mM).
- Titration: The **dapivirine** solution is made acidic (e.g., pH 1.8-2.0) with 0.1 M HCl. The solution is then titrated with standardized 0.1 M NaOH. The pH of the solution is monitored continuously using the calibrated pH electrode. The titration is continued until the pH reaches a basic value (e.g., pH 12-12.5) and stabilizes.
- Determination of Apparent pKa (psKa): The inflection point of the titration curve is determined, which corresponds to the psKa in the specific co-solvent mixture. This process is repeated for several co-solvent compositions.



• Yasuda-Shedlovsky Extrapolation: The aqueous pKa is determined by plotting the psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the co-solvent mixtures. The resulting linear plot is extrapolated to the dielectric constant of water to obtain the aqueous pKa value.[1][3][7]

Solubility Determination: Shake-Flask Method

The equilibrium solubility of **dapivirine** in various media is determined using the shake-flask method.

Instrumentation:

- Orbital shaking incubator or constant temperature water bath with shaker
- Centrifuge
- UV-Visible Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Analytical balance
- pH meter

Reagents and Materials:

- Micronized dapivirine powder
- Selected solvent systems (e.g., purified water, buffers of different pH, organic solvents)
- Polypropylene centrifuge tubes

Procedure:

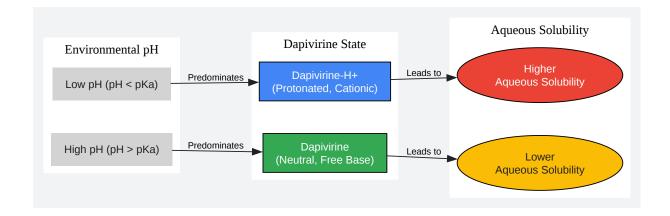
- Sample Preparation: An excess amount of solid, micronized dapivirine is added to a
 polypropylene centrifuge tube containing a known volume (e.g., 10 mL) of the desired test
 medium.[1]
- Equilibration: The tubes are sealed and placed in an orbital shaking incubator at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 60 rpm) for an extended period (e.g., 72



hours) to ensure equilibrium is reached.[1]

- Phase Separation: After incubation, the samples are centrifuged at high speed (e.g., 7500 rpm for 3 minutes) to separate the undissolved solid from the saturated solution.[1]
- Sample Analysis: An aliquot of the clear supernatant is carefully removed and diluted as
 necessary. The concentration of dapivirine in the supernatant is then determined using a
 validated analytical method, such as UV-visible spectrophotometry at a specific wavelength
 (e.g., 290 nm) or HPLC.[2]
- Data Reporting: The solubility is reported in units such as mg/mL or μg/mL.

Visualizations Relationship between Dapivirine's Ionization and Solubility

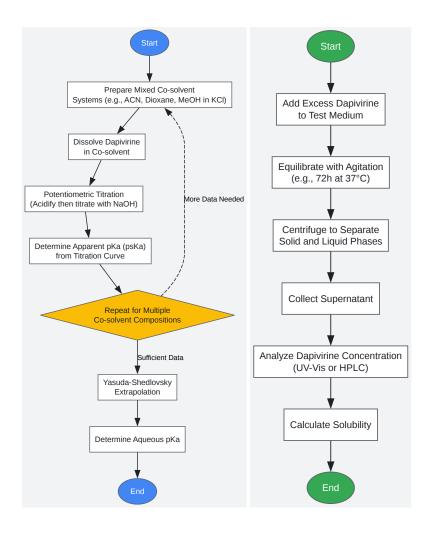


Click to download full resolution via product page

Caption: Ionization state of **dapivirine** and its effect on aqueous solubility.

Experimental Workflow for pKa Determination





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of a Vaginal Film Containing Dapivirine, a Nonnucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]



- 4. Dapivirine Bioadhesive Vaginal Tablets Based on Natural Polymers for the Prevention of Sexual Transmission of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dapivirine: A Comprehensive Technical Guide on pKa and Solubility Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#dapivirine-pka-and-solubilitycharacteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com